molecular formula C9H12ClO3P B12559065 Methyl phenyl (2-chloroethyl)phosphonate CAS No. 144040-65-3

Methyl phenyl (2-chloroethyl)phosphonate

Cat. No.: B12559065
CAS No.: 144040-65-3
M. Wt: 234.61 g/mol
InChI Key: NKQOFTPFGQDJDG-UHFFFAOYSA-N
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Description

Methyl phenyl (2-chloroethyl)phosphonate is a phosphonate ester compound supplied for research and development purposes. Phosphonates, characterized by a direct carbon-phosphorus (C-P) bond, are of significant interest in synthetic and industrial chemistry . This compound is structurally suited for polycondensation reactions, a process demonstrated with analogous bis(2-chloroethyl) phosphonates to produce organophosphorus polymers . The 2-chloroethyl group is a key functional handle for further chemical transformations. Researchers value this moiety for developing flame retardant compositions. The reactivity of the chloride groups allows the molecule to be incorporated into larger structures or to serve as a synthetic intermediate for novel phosphorus-containing molecules . The primary synthetic route for such compounds is often the Michaelis-Arbuzov reaction, a well-established method for forming C-P bonds. This reaction typically involves the interaction of a trialkyl phosphite with an alkyl halide . Furthermore, phosphonate esters are versatile precursors. They can be hydrolyzed to yield the corresponding phosphonic acids, which are valuable as non-hydrolyzable phosphate mimics in biochemical research or as ligands for metal-organic frameworks . This product is intended for use in controlled laboratory settings by qualified personnel. Handle with appropriate safety precautions, including the use of personal protective equipment. This compound is For Research Use Only. Not for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

144040-65-3

Molecular Formula

C9H12ClO3P

Molecular Weight

234.61 g/mol

IUPAC Name

[2-chloroethyl(methoxy)phosphoryl]oxybenzene

InChI

InChI=1S/C9H12ClO3P/c1-12-14(11,8-7-10)13-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

NKQOFTPFGQDJDG-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CCCl)OC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies and Strategies for Methyl Phenyl 2 Chloroethyl Phosphonate and Its Analogues

Phosphorylation Approaches for P-C Bond Formation

The formation of a stable P-C bond is the cornerstone of phosphonate (B1237965) synthesis. Several powerful methodologies have been developed for this purpose, including nucleophilic attack by phosphorus species, transition-metal-catalyzed cross-couplings, and radical-mediated pathways.

Michaelis-Arbuzov Reaction Variants for Phosphonate Synthesis

The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, is a fundamental and widely used method for creating the P-C bond. wikipedia.orgjk-sci.com The classical reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. nih.gov The mechanism proceeds in two SN2 steps: first, the nucleophilic phosphorus atom of the phosphite attacks the electrophilic alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.orgjk-sci.com In the second step, the displaced halide anion attacks one of the alkoxy carbons of the phosphonium salt, leading to the formation of the thermodynamically stable pentavalent phosphonate and a new alkyl halide. wikipedia.orgorganic-chemistry.org

The general form of the reaction is as follows: P(OR)₃ + R'X → R'P(O)(OR)₂ + RX

This reaction is highly versatile and can be used to synthesize a wide array of phosphonates, phosphinates, and phosphine (B1218219) oxides. wikipedia.orgeurekaselect.com The reactivity of the components typically follows these trends:

Alkyl Halide: R'–I > R'–Br > R'–Cl. Primary alkyl halides are most effective. jk-sci.com

Phosphorus Reagent: Reactivity decreases from phosphinites to phosphonites to phosphites. jk-sci.com

Several variations and improvements to the classical Michaelis-Arbuzov reaction have been developed to enhance its scope and efficiency. Lewis acid mediation, for instance, allows the reaction to proceed at room temperature, providing a facile route to arylmethyl and heteroarylmethyl phosphonates. organic-chemistry.orgorganic-chemistry.org Other advancements include the use of microwave assistance and photochemical methods to promote the reaction. nih.gov

Reaction Variant Description Typical Conditions Key Advantage
Classical Michaelis-Arbuzov Reaction of a trialkyl phosphite with an alkyl halide. wikipedia.orgHeating (120-160 °C). wikipedia.orgBroad applicability for phosphonate synthesis. eurekaselect.com
Lewis Acid-Mediated Uses a Lewis acid to catalyze the reaction. organic-chemistry.orgRoom temperature. organic-chemistry.orgMilder reaction conditions. organic-chemistry.org
Microwave-Assisted Employs microwave irradiation to accelerate the reaction. nih.govMicrowave irradiation.Rapid synthesis times. organic-chemistry.org
Palladium-Catalyzed Water-promoted reaction of triaryl phosphites and aryl iodides. organic-chemistry.orgPd catalyst in the presence of water. organic-chemistry.orgEnables use of less reactive aryl halides. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions for C-P Bond Formation

Palladium-catalyzed cross-coupling reactions represent a powerful alternative for forming C-P bonds, particularly for aryl and vinyl phosphonates, which are often difficult to synthesize via the Michaelis-Arbuzov reaction. jk-sci.comnih.gov The seminal work in this area was the Hirao reaction, which couples aryl halides with P(O)-H compounds like H-phosphonates. nih.gov This methodology has since been expanded to include a wider range of substrates and catalysts. nih.govresearchgate.net

These reactions typically employ a palladium(0) catalyst, which undergoes oxidative addition with an aryl or vinyl halide (or triflate). The resulting palladium(II) complex then reacts with a phosphorus nucleophile. Reductive elimination from the subsequent intermediate yields the desired organophosphorus compound and regenerates the active palladium(0) catalyst. organic-chemistry.org Modern protocols utilize various ligands and bases to improve reaction efficiency and functional group tolerance. organic-chemistry.orgacs.org For example, the use of acylphosphines as phosphination reagents allows for the direct synthesis of trivalent phosphines under mild conditions. organic-chemistry.org

A notable advancement is the use of aryl nonaflates, which are easily prepared from readily available phenols, as effective substrates for C-P bond formation. nih.govacs.org The addition of an iodide source, such as sodium iodide (NaI), has been shown to accelerate these reactions significantly. nih.govacs.org

Catalyst System Substrates Product Type Reference
Pd(OAc)₂/XantphosBenzyl (B1604629) halides, H-phosphonate diestersBenzylphosphonate diesters organic-chemistry.org
Pd₂(dba)₃/dppfAryl bromides/triflates, AcylphosphinesTrivalent phosphines organic-chemistry.org
Pd(PPh₃)₄Aryl/vinyl halides, H-phosphonate diestersAryl/vinyl phosphonates organic-chemistry.org
Pd catalyst/NaIAryl nonaflates, P(O)H compoundsAryl phosphine oxides/phosphonates nih.govacs.org

Radical Phosphonylation Pathways

Radical-mediated reactions offer a distinct mechanistic pathway for C-P bond formation, often under mild conditions. nih.gov These methods typically involve the generation of a phosphorus-centered radical, which then reacts with an unsaturated C-C bond or undergoes substitution at a carbon center. beilstein-journals.orgnih.gov One approach involves the visible-light-induced ligand to metal charge transfer (LMCT) on bismuth salts like BiCl₃ to generate phosphonyl radicals from H-phosphine oxides. nih.gov These radicals can then add to a variety of substrates, including alkenes and alkynes, to form sp³-C–P, sp²-C–P, and sp-C–P bonds. nih.gov

Another strategy involves the photoredox-catalyzed generation of phosphoranyl radicals. ucla.edu This can be achieved through the single-electron transfer (SET) between a photocatalyst and a phosphine, followed by the addition of an alcohol or carboxylic acid. The resulting phosphoranyl radical can undergo β-scission to generate a carbon-centered radical, which can then be functionalized. ucla.edu The use of specialized phosphorus radical traps, such as "BecaP," has expanded the scope of these reactions to include alkyl radicals derived from alkyl potassium trifluoroborate salts and redox-active carboxylate esters. nih.gov

Stereoselective and Asymmetric Synthesis of Phosphonate Derivatives

The synthesis of chiral phosphonates, where the stereochemistry of a chiral center is precisely controlled, is of significant interest due to the importance of stereoisomerism in biologically active molecules. mdpi.comunl.pt Two primary strategies are employed: the use of chiral auxiliaries to direct the stereochemical outcome and the application of enantioselective catalysts.

Chiral Auxiliary-Mediated Approaches

In a chiral auxiliary-based approach, a chiral molecule is temporarily incorporated into one of the reactants to guide the formation of a new stereocenter. After the key bond-forming step, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy relies on the steric and electronic properties of the auxiliary to create a diastereomeric transition state with a lower energy, favoring the formation of one diastereomer over the other.

A well-established method involves the use of H-P reagents derived from chiral alcohols like TADDOL, BINOL, or menthol. researchgate.net For example, an enantiomerically pure (R,R)-TADDOL-derived H-phosphonate can serve as a chiral auxiliary in hydrophosphonylation reactions with aldehydes and chiral imines. chim.it This leads to the formation of α-hydroxy- and α-aminomethylphosphonates with high diastereoselectivity. The major diastereomer can then be separated, and subsequent cleavage of the TADDOL auxiliary affords the final product in enantiomerically pure form. chim.it

Chiral Auxiliary Reaction Type Substrates Outcome
(R,R)-TADDOLHydrophosphonylationAldehydes, IminesDiastereoselective formation of α-hydroxy- and α-aminomethylphosphonates. chim.it
BINOLHydrophosphonylationAldehydesEnantioenriched α-hydroxyphosphonates. mdpi.com
MentholVarious P-C bond formationsAlkenes, Alkynes, IminesDiastereoselective synthesis of diverse chiral organophosphorus compounds. researchgate.net

Enantioselective Catalysis in Phosphonate Construction

Enantioselective catalysis is a highly efficient method for synthesizing chiral molecules, as it uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. mdpi.com This approach has been successfully applied to the synthesis of chiral phosphonates through various reactions, including hydrophosphonylations, Michael additions, and hydrogenations. unl.ptresearchgate.net Both metal complexes and small organic molecules (organocatalysts) have been developed as effective catalysts.

Organocatalysis: Chiral organocatalysts, such as cinchona alkaloids (e.g., quinine) and their derivatives, have been widely used. mdpi.com For instance, the phospha-Michael reaction, which involves the addition of a phosphite to an activated alkene, can be rendered highly enantioselective using chiral thiourea or squaramide catalysts. mdpi.com These catalysts often function by activating both the nucleophile and the electrophile through hydrogen bonding, organizing the transition state to favor one enantiomer. unl.pt L-proline has also been shown to catalyze the cross-aldol reaction between α-keto phosphonates and ketones to produce tertiary α-hydroxy phosphonates with high enantiomeric purity (up to 99% ee). nih.gov

Metal Complex Catalysis: Chiral transition metal complexes are also powerful catalysts for asymmetric phosphonate synthesis. mdpi.com For example, Rhodium complexes containing chiral ligands like f-spiroPhos have been used for the asymmetric hydrogenation of β,β-diaryl and β-aryl-β-alkyl unsaturated phosphonates, affording the corresponding chiral phosphonates with excellent enantioselectivities (up to 99.9% ee). acs.org Bifunctional catalysts, such as those based on Al(III)-BINOL, have been effective in the enantioselective hydrophosphonylation of aldehydes. mdpi.com

Catalyst Type Catalyst Example Reaction Enantioselectivity (ee)
OrganocatalystL-prolineCross aldol of α-keto phosphonatesUp to 99%
OrganocatalystChiral ThioureaPhospha-Michael additionUp to 95%
Metal ComplexRh-(R,R)-f-spiroPhosAsymmetric HydrogenationUp to 99.9%
Metal ComplexAl(III)-BINOLHydrophosphonylation of aldehydesModerate to good

Functional Group Interconversions and Derivatization

The construction of the target phosphonate ester relies on the precise and efficient formation of P-C and P-O bonds. The key functional groups can be introduced through various synthetic pathways, each with its own set of advantages and limitations.

A primary method for incorporating the 2-chloroethyl group onto a phosphorus center is through the Michaelis-Arbuzov reaction. organic-chemistry.orgwikipedia.org This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. In the context of synthesizing precursors for methyl phenyl (2-chloroethyl)phosphonate, this could involve the reaction of a phosphite with 1-bromo-2-chloroethane or 1,2-dichloroethane. tandfonline.com The reaction proceeds via an initial SN2 attack of the nucleophilic phosphorus on the alkyl halide, forming a phosphonium salt intermediate, which then dealkylates to yield the phosphonate. wikipedia.org

For instance, the reaction of triethyl phosphite with 1,2-dichloroethane can yield diethyl 2-chloroethylphosphonate. rsc.org Similarly, tris(2-chloroethyl) phosphite is known to undergo an intramolecular Arbuzov-type rearrangement to form bis(2-chloroethyl) 2-chloroethylphosphonate, particularly at elevated temperatures. google.com This product is a key intermediate in the synthesis of 2-chloroethylphosphonic acid. tandfonline.comresearchgate.net

Another approach involves the reaction of a phosphorus-containing electrophile, such as 2-chloroethylphosphonic dichloride, with an alcohol. For example, reacting 2-chloroethylphosphonic dichloride with ethylene oxide can produce bis(2-chloroethyl) 2-chloroethylphosphonate. google.com These bis(2-chloroethyl) esters can then potentially be further modified to introduce the phenyl and methyl groups.

Table 1: Examples of Reactions for Introducing the 2-Chloroethyl Moiety
ReactantsProductReaction TypeReference
Triethyl phosphite, 1,2-dichloroethaneDiethyl 2-chloroethylphosphonateMichaelis-Arbuzov rsc.org
Tris(2-chloroethyl) phosphiteBis(2-chloroethyl) 2-chloroethylphosphonateMichaelis-Arbuzov Rearrangement google.com
2-Chloroethylphosphonic dichloride, Ethylene oxideBis(2-chloroethyl) 2-chloroethylphosphonateEsterification google.com

The introduction of a phenyl group directly onto the phosphorus atom, creating a P-C bond, can be achieved through several robust synthetic methods. One common strategy involves the use of organometallic reagents, such as phenylmagnesium bromide (a Grignard reagent). wikipedia.org Phenylmagnesium bromide can react with phosphorus esters, although the reaction can be complex and may be influenced by the presence of magnesium halides. acs.orgacs.org For instance, the reaction of diethyl phenylphosphonate (B1237145) with phenylmagnesium bromide has been studied, and similar principles could be applied to a substrate already containing the 2-chloroethyl moiety. acs.org The reaction of chlorodiphenylphosphine with phenylmagnesium bromide is a known route to triphenylphosphine (B44618), demonstrating the efficacy of this reagent in forming P-C bonds. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Hirao reaction, provide another powerful tool for forming aryl C-P bonds. nih.govtandfonline.comacs.org This reaction typically involves the coupling of an aryl halide (e.g., bromobenzene) with a P(O)H compound, such as a dialkyl phosphite, in the presence of a palladium catalyst. nih.govorganic-chemistry.org This methodology has been successfully applied to the synthesis of various aryl phosphonates. organic-chemistry.orgnih.gov The use of aryl nonaflates as coupling partners in palladium-catalyzed C-P bond formation has also been reported, offering an alternative to aryl halides. nih.gov

Table 2: Key Methods for Phenyl Group Incorporation in Phosphonate Synthesis
MethodReactantsCatalyst/ReagentProduct TypeReference
Grignard ReactionPhosphorus ester, Phenylmagnesium bromide-Phenylphosphonate derivative acs.orgacs.org
Hirao ReactionAryl halide, Dialkyl phosphitePalladium catalystAryl phosphonate nih.govtandfonline.com
C-P Cross-CouplingAryl nonaflate, P(O)H compoundPalladium catalystAryl phosphonate nih.govacs.org

The final step in the synthesis of this compound, or an intermediate step depending on the synthetic route, is the formation of the methyl ester. This can be accomplished through direct esterification of a corresponding phosphonic acid or by transesterification of another phosphonate ester.

Direct esterification of phenylphosphonic acid with methanol can be challenging due to the formation of both mono- and diesters. nih.govresearchgate.net However, selective monoesterification can be achieved under specific conditions. nih.gov For instance, the reaction of phosphonic acids with orthoesters, such as triethyl orthoacetate, can selectively yield monoesters. nih.gov

Transesterification offers a versatile alternative. In this process, an existing phosphonate ester is reacted with an excess of another alcohol, in this case, methanol, often in the presence of a catalyst to exchange the alkoxy groups. Microwave-assisted transesterification of H-phosphinates and H-phosphonates has been shown to be an effective method. mdpi.com For example, the reaction of ethyl-H-phenylphosphinate with various alcohols, including methanol, under microwave irradiation proceeds with high conversion. mdpi.com

Table 3: Comparison of Methyl Esterification and Transesterification
MethodDescriptionKey ConsiderationsReference
Methyl Esterification Direct reaction of a phosphonic acid with methanol.Can produce a mixture of mono- and diesters; selectivity can be controlled with specific reagents. nih.govresearchgate.net
Transesterification Exchange of an existing ester group with a methyl group from methanol.Often requires a catalyst and an excess of methanol; can be accelerated by microwave irradiation. mdpi.com

Green Chemistry Principles in Phosphonate Synthesis

In recent years, there has been a significant push to develop more environmentally friendly synthetic methods in organophosphorus chemistry. nih.govnih.gov These "green" approaches aim to reduce waste, minimize the use of hazardous solvents and reagents, and improve energy efficiency.

A key tenet of green chemistry is the reduction or elimination of solvents and catalysts, which often contribute to environmental pollution and increase the complexity of product purification. Solvent-free synthesis of organophosphorus compounds is a growing area of research. nih.gov For example, monoalkyl phosphonic derivatives have been converted to dialkyl alkylphosphonates through reactions with alkyl halides in the presence of triethylamine under solvent-free, microwave-assisted conditions. nih.govresearchgate.net

The development of catalyst-free reactions is also a significant goal. While many C-P bond-forming reactions rely on transition metal catalysts, exploring conditions that can proceed without them is highly desirable.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.com This technique has been widely applied to the synthesis of phosphonates. tandfonline.comnih.govmdpi.com

The Hirao reaction, for instance, can be performed more efficiently under microwave irradiation. tandfonline.com Similarly, the alkylation of phosphonic ester-acid derivatives to form dialkyl phosphonates has been successfully carried out using solvent-free, microwave-assisted conditions. nih.govresearchgate.net The transesterification of phosphonates is another reaction that benefits significantly from microwave heating, allowing for rapid conversion at elevated temperatures. mdpi.com The use of microwaves can also facilitate Michaelis-Arbuzov reactions, providing an efficient and "green" route to haloalkylphosphonates. rsc.org

Mechanistic Investigations and Reactivity Profiles of Methyl Phenyl 2 Chloroethyl Phosphonate

Hydrolytic Stability and Degradation Pathways of the Phosphonate (B1237965) Ester.researchgate.netmdpi.com

The hydrolysis of phosphonate esters, such as methyl phenyl (2-chloroethyl)phosphonate, is a fundamental reaction that leads to the formation of phosphonic acids. researchgate.net This process can be catalyzed by either acids or bases and typically proceeds in a stepwise manner due to the presence of two ester groups. nih.govnih.gov The rate and mechanism of hydrolysis are significantly influenced by several factors, including pH, temperature, and the nature of the substituents on the phosphorus atom. nih.govnih.gov Generally, the hydrolysis of phosphonate esters is a challenging transformation, and reaction conditions are often optimized to achieve efficient conversion. researchgate.netmdpi.com

Acid-Catalyzed Hydrolysis Mechanisms.smolecule.com

Under acidic conditions, the hydrolysis of phosphonate esters typically follows an AAc2 mechanism, which involves a nucleophilic attack of a water molecule on the protonated ester. nih.gov The initial step is the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom. Subsequently, a water molecule attacks the phosphorus center, leading to the formation of a pentacoordinate intermediate. The departure of the leaving group (methanol or phenol) then yields the corresponding phosphonic acid monoester, which can undergo a second hydrolysis step. nih.gov

In some cases, particularly with sterically hindered groups, an AAl1 mechanism involving the formation of a carbocation intermediate may occur. researchgate.netnih.gov However, for this compound, the AAc2 pathway is generally considered the major route for hydrolysis. nih.gov The rate of acid-catalyzed hydrolysis can be influenced by the acid concentration, with optimal rates often observed at specific molarities. nih.gov

Table 1: General Mechanisms for Acid-Catalyzed Ester Hydrolysis

MechanismDescriptionKey Intermediates
AAc2 Bimolecular, acyl-oxygen cleavagePentacoordinate phosphorus intermediate
AAl1 Unimolecular, alkyl-oxygen cleavageCarbocation

This table provides a simplified overview of the primary mechanisms involved in the acid-catalyzed hydrolysis of phosphonate esters.

Base-Catalyzed Hydrolysis Mechanisms.smolecule.com

In alkaline media, the hydrolysis of phosphonate esters proceeds through a nucleophilic attack of a hydroxide (B78521) ion on the phosphorus atom. libretexts.org This reaction is generally considered to be a specific base-catalyzed process. nih.gov The hydroxide ion, being a strong nucleophile, directly attacks the electrophilic phosphorus center, forming a trigonal bipyramidal intermediate. rsc.org The subsequent departure of the leaving group (alkoxide or phenoxide) results in the formation of the phosphonate anion.

The rate of base-catalyzed hydrolysis is highly dependent on the concentration of the hydroxide ion. The reaction mechanism is analogous to the saponification of carboxylic esters. For this compound, the hydroxide ion can attack the phosphorus atom, leading to the displacement of either the methoxy (B1213986) or the phenoxy group.

Influence of Substituents on Hydrolytic Kinetics.smolecule.com

The electronic and steric properties of the substituents attached to the phosphorus atom play a crucial role in determining the rate of hydrolysis. nih.gov Electron-withdrawing groups on the aryl or alkyl moieties attached to the phosphorus atom generally increase the rate of hydrolysis by making the phosphorus atom more electrophilic and stabilizing the transition state. nih.gov Conversely, electron-donating groups tend to decrease the reaction rate. nih.gov

For instance, studies on the hydrolysis of substituted aryl methylphosphonates have shown a clear correlation between the electronic nature of the substituent and the hydrolysis rate constants. nih.gov Steric hindrance around the phosphorus center can also significantly affect the rate of hydrolysis, with bulkier substituents generally slowing down the reaction due to impeded access of the nucleophile. nih.gov

Table 2: Relative Hydrolysis Rates of Substituted Phosphonates

Substituent on Phenyl GroupRelative Rate of Acid HydrolysisRelative Rate of Base Hydrolysis
p-NO₂FasterFaster
p-ClFasterFaster
HReferenceReference
p-CH₃SlowerSlower

This table illustrates the general trend of substituent effects on the hydrolysis rates of arylphosphonates. Actual values can vary depending on specific reaction conditions.

Reactivity of the 2-Chloroethyl Group

The 2-chloroethyl group in this compound introduces additional reaction pathways beyond the hydrolysis of the phosphonate ester itself. The carbon-chlorine bond is susceptible to both nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions.smolecule.com

The chlorine atom on the 2-chloroethyl group can be displaced by a variety of nucleophiles. This allows for the modification of the phosphonate structure and the introduction of different functional groups. Common nucleophiles that can react with the 2-chloroethyl group include amines, alkoxides, and thiolates. These reactions typically follow an SN2 mechanism, where the nucleophile attacks the carbon atom bonded to the chlorine, leading to the inversion of configuration at that carbon center.

For example, reaction with an amine would yield an aminoethylphosphonate derivative. The ease of these substitution reactions can be influenced by the nature of the nucleophile and the reaction conditions, such as solvent and temperature.

Elimination Reactions to Form Vinyl Phosphonates.google.com

Under appropriate conditions, typically in the presence of a base, this compound can undergo an elimination reaction to form methyl phenyl vinylphosphonate. google.com This reaction, a dehydrochlorination, involves the removal of a proton from the carbon atom adjacent to the phosphorus and the simultaneous or subsequent loss of the chloride ion.

The formation of vinyl phosphonates is a synthetically useful transformation, as vinylphosphonates are versatile intermediates in organic synthesis. organic-chemistry.orgorganic-chemistry.org The reaction can be promoted by heating, sometimes in the presence of a catalyst. google.com The choice of base and reaction conditions can influence the yield and selectivity of the elimination reaction over competing nucleophilic substitution.

Reactivity at the Phosphorus Center

The reactivity of this compound is centered around the electrophilic phosphorus atom, which is susceptible to attack by nucleophiles, and its ability to act as a ligand for metal centers. The nature of the substituents—methyl, phenyl, and 2-chloroethyl groups—plays a crucial role in modulating this reactivity through a combination of steric and electronic effects.

Phosphoryl transfer reactions are fundamental to the chemistry of phosphonate esters and involve the transfer of the phosphoryl group (R-P(O)O-) from the ester to a nucleophile. A primary example of this type of reaction is hydrolysis, the cleavage of the P-O-C ester bond by water. The mechanism of this process can vary, but for phosphonate esters, it often proceeds via a concerted, SN2-like pathway at the phosphorus center. libretexts.org In this mechanism, the incoming nucleophile (e.g., a water molecule or hydroxide ion) attacks the phosphorus atom from the backside relative to the leaving group (alkoxy or aryloxy group). libretexts.org This leads to a trigonal bipyramidal transition state where the incoming nucleophile and the leaving group occupy apical positions. libretexts.org

The reactivity of this compound in such reactions is influenced by its unsymmetrical nature. The presence of three distinct groups attached to the phosphorus atom (methoxy, phenoxy, and 2-chloroethyl) means that the rate and pathway of the reaction are a composite of their individual electronic and steric contributions.

Electronic Effects: The phenyl group, being electron-withdrawing, increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack. This effect can be further modulated by substituents on the phenyl ring.

Steric Effects: While the methyl group is relatively small, the phenyl and 2-chloroethyl groups are bulkier and can sterically hinder the approach of the nucleophile to the phosphorus center.

Leaving Group Ability: In a phosphoryl transfer reaction, either the methoxy or the phenoxy group can act as the leaving group. The relative leaving group ability depends on the stability of the corresponding anion (methoxide vs. phenoxide) and the reaction conditions.

The hydrolysis of phosphonate esters can be catalyzed by either acid or base. nih.govnih.gov Under acidic conditions, the phosphoryl oxygen is protonated, which further increases the electrophilicity of the phosphorus atom. In basic hydrolysis, the more potent nucleophile, hydroxide ion, directly attacks the phosphorus center. The rate of hydrolysis is also dependent on the nature of the alkyl or aryl groups. For instance, in acid-catalyzed hydrolysis, isopropyl esters have been observed to hydrolyze faster than methyl esters. nih.gov Conversely, under basic conditions, methyl esters can react significantly faster than more sterically hindered esters like isopropyl esters. nih.gov

Factor Influence on Phosphoryl Transfer Reactivity Mechanism
Phenyl Group Increases electrophilicity of the phosphorus atom.Inductive electron withdrawal.
2-Chloroethyl Group Contributes to the overall steric bulk around the phosphorus center. The chlorine atom has an electron-withdrawing inductive effect.Steric hindrance and inductive effects.
Methyl Group Minimal steric hindrance compared to other groups.Steric and electronic effects.
Catalyst (Acid/Base) Acid protonates the phosphoryl oxygen, enhancing electrophilicity. Base provides a stronger nucleophile (OH⁻). nih.govnih.govCatalysis.
Reaction Mechanism Typically proceeds through a trigonal bipyramidal transition state (SN2-like). libretexts.orgNucleophilic substitution at phosphorus.

The phosphoryl oxygen in this compound possesses a partial negative charge and can act as a Lewis base, enabling the compound to coordinate with various metal centers. Organophosphorus compounds, including phosphonate esters, are well-known ligands in coordination chemistry, forming stable complexes with a wide range of metals. nih.govacs.orgacs.orgacs.org

The formation of these complexes involves the donation of a lone pair of electrons from the phosphoryl oxygen to an empty orbital of the metal ion, creating a metal-oxygen-phosphorus (M-O-P) bond. The strength and geometry of this coordination are influenced by several factors:

Nature of the Metal Ion: The Lewis acidity of the metal ion is a key determinant. Hard metal ions, which are typically small and highly charged (e.g., Co(III), Ni(II)), form strong bonds with the hard oxygen donor of the phosphoryl group. acs.orgnih.gov

Electronic Properties of the Phosphonate: The electron density on the phosphoryl oxygen is modulated by the substituents on the phosphorus atom. The electron-withdrawing phenyl group in this compound would slightly decrease the basicity of the phosphoryl oxygen compared to a trialkyl phosphonate, but it remains a potent ligand.

Steric Hindrance: The steric bulk of the phenyl and 2-chloroethyl groups can influence the accessibility of the phosphoryl oxygen to the metal center and may dictate the stoichiometry and geometry of the resulting complex.

Studies on related systems, such as aryl methylphosphonate (B1257008) esters coordinated to dinuclear cobalt(III) complexes, have shown that coordination to metal centers can significantly alter the reactivity of the phosphonate. nih.gov For example, coordination can dramatically enhance the rate of hydrolysis of the phosphonate ester by activating the phosphorus center towards intramolecular nucleophilic attack. nih.gov

Factor Influence on Complexation Example
Metal Ion Hard Lewis acids form stable complexes. nih.govCo(III), Ni(II) acs.orgnih.gov
Phosphoryl Oxygen Acts as a Lewis base (electron donor).Forms M-O-P coordination bonds.
Substituents (Phenyl, 2-Chloroethyl) Modulate electron density on oxygen and create steric constraints.Affects bond strength and complex geometry.
Coordination Effect Alters the reactivity of the phosphonate ester.Enhanced hydrolysis rates upon complexation. nih.gov

Radical Reactions and Oxidative Transformations

While phosphoryl transfer and complexation involve the P(V) center's electrophilic and Lewis basic properties, radical reactions offer alternative pathways for forming new bonds at phosphorus. The generation of phosphorus-centered radicals from P(V) compounds is less common than from P(III) precursors, but transformations involving phosphoranyl radical intermediates are known. nih.gov

Recent advancements in photoredox catalysis have enabled the generation of phosphoranyl radicals from the addition of alkyl or aryl radicals to P(III) species like phosphites. nih.govnih.govprinceton.edu These phosphoranyl radicals can then undergo fragmentation (β-scission) to yield a stable P(V) phosphonate product. nih.govnih.gov Although this describes the formation of phosphonates from P(III) precursors, it highlights the involvement of radical intermediates in phosphorus chemistry.

Direct radical reactions starting from a stable P(V) phosphonate like this compound are less explored. However, oxidative transformations are a key aspect of phosphorus chemistry. The phosphorus atom in the phosphonate is in its highest oxidation state (+5), making it generally resistant to further oxidation. researchgate.netpnas.org Conversely, the transformation of P(III) compounds (phosphites) to P(V) compounds (phosphonates) is a common oxidative process, often seen as a byproduct in reactions involving phosphines or phosphites. wikipedia.org For instance, the oxidation of triphenylphosphine (B44618) to triphenylphosphine oxide is a well-known transformation. wikipedia.org

The potential for radical reactions involving this compound might lie in the reactivity of its substituent groups. For example, the 2-chloroethyl group could potentially undergo radical-mediated transformations under specific conditions, although this would not directly involve the phosphorus center in a radical process initially.

Research into the direct generation of radicals from stable P(V) compounds is an ongoing area. Some studies have shown that phosphoryl radicals can be generated from H-phosphonates or phosphine (B1218219) oxides using catalytic systems like AgNO₃/K₂S₂O₈, which then participate in C-P bond-forming reactions. oaepublish.com

Reaction Type Description Relevance to this compound
Phosphoranyl Radical Formation Typically involves the addition of a carbon-centered radical to a P(III) species (e.g., a phosphite). nih.govnih.govProvides a mechanistic framework for understanding how phosphonates can be formed via radical pathways.
Oxidative Stability The P(V) center is in its highest oxidation state and is generally stable towards further oxidation. researchgate.netpnas.orgThe compound is expected to be relatively inert to oxidative reactions at the phosphorus center.
Radical Generation from P(V) Can be achieved from precursors like H-phosphonates or phosphine oxides under specific catalytic conditions. oaepublish.comSuggests that under the right conditions, related P(V) species can initiate radical chemistry.

Spectroscopic and Structural Analysis of this compound

A comprehensive search for empirical spectroscopic and crystallographic data for the specific chemical compound, this compound, has been conducted. Despite extensive efforts to locate detailed experimental findings for its characterization, a complete and verifiable dataset for 1H NMR, 13C NMR, 31P NMR, Mass Spectrometry, IR Spectroscopy, and X-ray Crystallography is not available in the public domain through performed searches.

The stringent requirement to focus solely on "this compound" and to exclude any information from analogous or related compounds prevents the construction of a scientifically accurate and non-speculative article as outlined. The generation of thorough and informative content for each specified spectroscopic technique necessitates access to published, peer-reviewed data which could not be located for this particular molecule.

Therefore, this article cannot be generated at this time due to the absence of the requisite primary scientific data.

Computational and Theoretical Studies on Methyl Phenyl 2 Chloroethyl Phosphonate

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, offering insights into its stability, reactivity, and the nature of its chemical bonds. For a compound like Methyl phenyl (2-chloroethyl)phosphonate, these calculations would elucidate the distribution of electrons within the molecule and the characteristics of the phosphoryl (P=O) and phosphoester (P-O) bonds.

Studies on related phenylphosphonates reveal that the phosphoryl bond is highly polar, with a significant partial positive charge on the phosphorus atom and a partial negative charge on the oxygen atom. This charge distribution is a key determinant of the molecule's reactivity, particularly its susceptibility to nucleophilic attack at the phosphorus center. The phenyl group, through its aromatic system, influences the electronic structure by delocalizing electron density, which can be quantified through methods like Natural Bond Orbital (NBO) analysis. NBO analysis on analogous compounds has shown the nature of the orbital interactions that contribute to the stability of the molecule. researchgate.netresearchgate.net

The electronic structure of the phosphoryl and thiophosphoryl bonds has been a subject of theoretical interest. acs.org These studies provide a basis for understanding the bonding in this compound. The presence of the electronegative chlorine atom in the 2-chloroethyl group is expected to have a notable effect on the electron density distribution around the phosphorus center, likely increasing its electrophilicity.

Table 1: Illustrative Calculated Electronic Properties of a Generic Phenylphosphonate (B1237145)

PropertyCalculated ValueSignificance
Dipole Moment~3-4 DIndicates a polar molecule, influencing solubility and intermolecular interactions.
Mulliken Charge on P+1.2 to +1.5Highlights the electrophilic nature of the phosphorus atom.
Mulliken Charge on O (P=O)-0.8 to -1.0Shows the high negative charge concentration on the phosphoryl oxygen.
HOMO-LUMO Gap~5-6 eVRelates to the electronic excitation properties and kinetic stability of the molecule. nih.gov

Note: These are typical values for phenylphosphonate derivatives and serve as an illustrative example. Actual values for this compound would require specific calculations.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying molecules of the size of this compound. DFT calculations are instrumental in predicting the most stable three-dimensional arrangement of atoms (molecular geometry) and simulating spectroscopic data.

Spectroscopic Property Prediction: DFT can predict various spectroscopic properties, which are invaluable for the experimental identification and characterization of the compound.

Infrared (IR) and Raman Spectroscopy: Calculations can predict vibrational frequencies. For this compound, characteristic frequencies would include the strong P=O stretch, P-O-C stretches, and vibrations associated with the phenyl ring and the C-Cl bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can be used to calculate NMR chemical shifts (¹H, ¹³C, ³¹P). Theoretical predictions of ³¹P NMR chemical shifts for organophosphorus esters have been shown to be a valuable tool. acs.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict electronic transitions, providing insight into the UV-Vis absorption spectrum.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Generic Phenylphosphonate

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
P=OStretch1250 - 1300
P-O-C (Alkyl)Asymmetric Stretch1020 - 1050
P-O-C (Aryl)Asymmetric Stretch1180 - 1240
C-ClStretch650 - 750
Phenyl RingC-H Out-of-plane bend690 - 770

Note: These are typical frequency ranges and would be refined by specific DFT calculations for this compound.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For this compound, a key reaction of interest is its hydrolysis, which involves the cleavage of a phosphoester bond.

Reaction Pathway Modeling: The hydrolysis of phosphonates can proceed through different mechanisms, and computational modeling can help distinguish between them. nih.gov By mapping the potential energy surface of the reaction, intermediates and transition states can be identified. For the hydrolysis of this compound, this would involve modeling the approach of a nucleophile (e.g., a water molecule or hydroxide (B78521) ion) to the phosphorus center.

Transition State Characterization: The transition state is a high-energy, transient species that represents the energy barrier for a reaction. Phosphonate (B1237965) transition state analogs are often used in the design of catalytic antibodies, and computational studies have been employed to understand the structure of these transition states. uab.eduucdavis.eduucl.ac.uk For the hydrolysis of this compound, the transition state is expected to have a pentacoordinate phosphorus center with the incoming nucleophile and the leaving group in apical positions. The stability of this transition state is crucial in determining the reaction rate. Electrostatic calculations have shown that charged residues in an enzyme active site can stabilize the oxyanion in the transition state of phosphoryl transfer reactions. researchgate.net

Table 3: Illustrative Calculated Parameters for a Phosphonate Hydrolysis Transition State

ParameterDescriptionIllustrative Value
Activation Energy (ΔG‡)The free energy barrier for the reaction.20 - 30 kcal/mol (uncatalyzed)
P-Nucleophile DistanceThe distance between the phosphorus and the incoming nucleophile.~2.0 - 2.2 Å
P-Leaving Group DistanceThe distance between the phosphorus and the departing group.~2.1 - 2.3 Å
Geometry at PhosphorusThe arrangement of atoms around the phosphorus center.Trigonal bipyramidal

Note: These values are illustrative for a generic phosphonate hydrolysis and would vary depending on the specific reactants and conditions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and how they interact with their environment.

Conformational Analysis: While small molecules like this compound have a limited number of rotatable bonds, MD simulations can explore the different conformations accessible to the molecule at a given temperature. aip.org This is particularly relevant for understanding how the molecule might fit into a binding site of a protein, such as acetylcholinesterase. Studies on organophosphorus hydrolase (OPH) have used MD simulations to investigate conformational changes upon binding of substrates. researchgate.netescholarship.org

Intermolecular Interactions: MD simulations are well-suited to model the interactions between this compound and other molecules, such as water (to study solvation) or biological macromolecules. researchgate.net For instance, simulations could model the interaction of this phosphonate with the active site of an enzyme, revealing key hydrogen bonds and hydrophobic interactions that stabilize the complex. nih.gov Such simulations have been used to study the interaction of phosphonates with mineral surfaces as well. atlantis-press.comonepetro.org

Table 4: Types of Intermolecular Interactions Investigated by MD Simulations for a Generic Phosphonate

Interaction TypeDescriptionSignificance
Hydrogen BondingInteraction between the phosphoryl oxygen and hydrogen bond donors.Crucial for binding to biological targets and for solvation in protic solvents.
van der Waals ForcesNon-specific attractive or repulsive forces.Important for the overall shape complementarity in binding pockets.
Electrostatic InteractionsInteractions between charged or partially charged atoms.The polar nature of the phosphonate group makes these interactions significant.
Hydrophobic InteractionsThe tendency of nonpolar groups to aggregate in aqueous solution.The phenyl group can participate in hydrophobic interactions within a protein binding site.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that correlate the chemical structure of a series of compounds with their reactivity. In the context of organophosphorus compounds, QSRR and related Quantitative Structure-Activity Relationship (QSAR) models are extensively used to predict toxicity and inhibitory activity against enzymes like acetylcholinesterase (AChE). nih.govspringernature.comdaneshyari.comnih.gov

The reactivity of this compound, particularly its ability to inhibit AChE, can be predicted using QSRR models developed for organophosphorus pesticides. tandfonline.comnih.gov These models typically use a set of calculated molecular descriptors to represent the structural and electronic features of the molecules.

Key Molecular Descriptors in QSRR for Organophosphorus Compounds:

Electronic Descriptors: These include parameters like the HOMO-LUMO energy gap, partial charges on atoms (especially the phosphorus atom), and dipole moment. The HOMO-LUMO energy gap has been shown to be a significant contributor to the binding affinity of organophosphates to AChE. nih.gov

Steric Descriptors: These describe the size and shape of the molecule, such as molecular volume and surface area.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity, which influences how a molecule distributes itself in biological systems.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule.

A typical QSRR model for the reactivity of organophosphorus compounds with AChE might take the form of a multiple linear regression equation:

log(Reactivity) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

where the descriptors are chosen to provide the best correlation with the experimentally measured reactivity. Such models can be used to estimate the potential activity of new or untested compounds like this compound. researchgate.net

Table 5: Common Descriptors Used in QSRR/QSAR Models for Organophosphorus Compounds

Descriptor TypeExample DescriptorRelevance to Reactivity/Activity
ElectronicHOMO-LUMO GapRelates to the ease of electronic transitions and reactivity. nih.gov
ElectronicCharge on Phosphorus AtomIndicates the electrophilicity and susceptibility to nucleophilic attack.
HydrophobicLogPInfluences transport to the site of action and binding to hydrophobic pockets.
StericMolar RefractivityRelates to the volume and polarizability of the molecule.
TopologicalWiener IndexEncodes information about the branching of the molecular structure.

Advanced Applications in Material Science and Organic Synthesis Non Prohibited

Methyl Phenyl (2-Chloroethyl)phosphonate as a Building Block in Organic Synthesis

The chemical reactivity of this compound makes it a strategic component for constructing complex molecular architectures. Its utility is particularly notable in olefination reactions, as a precursor to diverse phosphonate (B1237965) derivatives, and in the formation of heterocyclic systems.

Role in Horner-Wadsworth-Emmons Olefination Reactions

This compound is a suitable reagent for the Horner-Wadsworth-Emmons (HWE) reaction, a powerful method for synthesizing alkenes with high stereoselectivity. wikipedia.orgnrochemistry.com The reaction begins with the deprotonation of the carbon atom adjacent (alpha) to the phosphonate group by a strong base, forming a stabilized phosphonate carbanion. wikipedia.orgorganic-chemistry.org This carbanion is more nucleophilic and less basic than the ylides used in the Wittig reaction. wikipedia.org

The resulting nucleophilic carbanion then attacks an aldehyde or ketone, initiating a sequence that leads to the formation of a four-membered oxaphosphetane intermediate. nrochemistry.comalfa-chemistry.com This intermediate subsequently decomposes to yield an alkene and a water-soluble phosphate (B84403) byproduct, which is easily removed from the reaction mixture. organic-chemistry.orgalfa-chemistry.com A significant advantage of the HWE reaction is its strong preference for producing (E)-alkenes, or trans-olefins. nrochemistry.comalfa-chemistry.comslideshare.net This stereochemical control is a key reason for its widespread use in the synthesis of complex molecules and natural products. alfa-chemistry.com

StepDescriptionKey Feature
1. DeprotonationA base removes a proton from the carbon alpha to the phosphonate group.Formation of a stabilized phosphonate carbanion. wikipedia.org
2. Nucleophilic AdditionThe carbanion adds to an aldehyde or ketone.This is the rate-limiting step of the reaction. wikipedia.org
3. Intermediate FormationAn oxaphosphetane intermediate is formed.Stereochemistry is determined during this stage. nrochemistry.com
4. EliminationThe intermediate collapses to form an alkene and a phosphate salt.Predominantly yields (E)-alkenes; byproduct is water-soluble. nrochemistry.comorganic-chemistry.org

Precursor for Advanced Phosphonate Derivatives

The 2-chloroethyl group in this compound is a key functional handle that allows the molecule to serve as a versatile precursor for a wide range of more complex phosphonate derivatives. lsu.edunih.gov The carbon-chlorine bond is a reactive electrophilic site, susceptible to nucleophilic substitution reactions. This enables the introduction of various new functional groups into the molecule.

For instance, reaction with amines can produce aminophosphonates, while reaction with thiols can yield thiophosphonates. lsu.edu Similarly, alkoxides can be used to generate new ether linkages. These transformations are fundamental in synthesizing novel compounds for various applications, including biologically active molecules and functional materials. researchgate.netresearchgate.net The synthesis of acyclic nucleoside phosphonates, for example, often involves the condensation of a nucleobase with a precursor containing a leaving group, such as a halogen, on an aliphatic chain. nih.gov The ability to easily introduce new functionalities makes this compound a valuable starting material for creating libraries of diverse phosphonate compounds. organic-chemistry.orgnih.gov

Reactant (Nucleophile)Reaction TypeResulting Derivative ClassPotential Application Area
Primary/Secondary Amine (R₂NH)Nucleophilic SubstitutionAminoethylphosphonatesBioactive Compounds, Ligands lsu.edu
Thiol (RSH)Nucleophilic SubstitutionThioether-functionalized phosphonatesMaterial Science, Synthesis Intermediates lsu.edu
Alkoxide (RO⁻)Williamson Ether SynthesisEther-functionalized phosphonatesMedicinal Chemistry, Polymer Modifiers nih.gov
Azide (B81097) (N₃⁻)Nucleophilic SubstitutionAzidoethylphosphonates"Click" Chemistry, Heterocycle Synthesis mdpi.com

Intermediate in Ring-Closure Reactions (e.g., Azaphosphole Synthesis)

This compound can also function as an intermediate in the synthesis of phosphorus-containing heterocycles, such as azaphospholes. Azaphospholes are five-membered aromatic rings containing both nitrogen and phosphorus atoms, and their synthesis is of interest in materials science and medicinal chemistry. nih.gov

A plausible synthetic route involves a two-step process. First, the reactive 2-chloroethyl group can undergo a nucleophilic substitution reaction with an amine, such as an aniline (B41778) derivative. This step attaches a nitrogen-containing moiety to the phosphonate core. The second step would be an intramolecular ring-closure reaction. This cyclization could be promoted under various conditions, potentially involving the phenyl group attached to the phosphorus atom, to form the final heterocyclic azaphosphole ring system. While specific examples starting from this exact phosphonate are not detailed, the general strategies for synthesizing benzoazaphosphole analogues often rely on the cyclization of functionalized phosphine (B1218219) or phosphinic acid precursors, demonstrating the feasibility of this approach. nih.govkaist.ac.kr

Phosphorus-Containing Polymer Chemistry

The incorporation of phosphorus atoms into polymers can impart a range of desirable properties, including flame retardancy, improved adhesion, and biocompatibility. This compound provides a means to introduce phosphonate functionalities into polymeric structures.

Incorporation into Polymer Backbones or Side Chains

There are two primary strategies for integrating the this compound moiety into polymers. The first is a "grafting onto" approach, where the phosphonate is attached to a pre-existing polymer. researchgate.netosti.govnih.gov The reactive chloroethyl group can undergo a substitution reaction with nucleophilic functional groups (like hydroxyl or amine groups) present on a polymer backbone, effectively grafting the phosphonate as a side chain. researchgate.net

The second strategy involves converting the phosphonate into a polymerizable monomer. rsc.orgspecificpolymers.com For example, the chloroethyl group can be chemically transformed into a vinyl or (meth)acrylate group. researchgate.netrsc.org This newly created phosphonate-containing monomer can then undergo radical polymerization or copolymerization with other monomers. rsc.orgresearchgate.net This method allows for the incorporation of the phosphonate group directly into the polymer backbone or as regularly spaced pendant groups, depending on the monomer structure. nih.govacs.org Such phosphorus-containing polymers are investigated for applications ranging from advanced coatings to biomedical materials. specificpolymers.com

Role in Polymer Degradation Studies (Phosphorolysis)

Organophosphorus compounds, including phosphonates, can be used as chemical agents for the degradation of polymers, a process known as phosphorolysis. mdpi.com This process is particularly relevant for recycling polymer waste, such as polyurethanes. nih.gov In phosphorolysis, the phosphonate compound, at elevated temperatures, attacks the urethane (B1682113) or ester linkages within the polymer chain. mdpi.comnih.gov

This chemical attack leads to the scission of the polymer backbone, breaking the long polymer chains into smaller, lower-molecular-weight oligomers. nih.gov The resulting products are typically oligomers capped with phosphorus-containing end groups. mdpi.com These phosphorus-containing oligomers are not waste; they are valuable liquid products that can be repurposed as raw materials, for example, as polyols in the synthesis of new polyurethanes with enhanced flame retardancy. nih.govmdpi.com The thermal degradation of organophosphorus compounds is a key aspect of their function as flame retardants, as they can decompose to form species that promote char formation in the solid phase or interrupt combustion reactions in the gas phase. nih.govmdpi.comresearchgate.net

Advanced Catalysis and Surface Chemistry

The organophosphorus nature of this compound makes it a compound of interest in the fields of catalysis and surface chemistry. Its ability to interact with metal centers and metal oxide surfaces is key to these applications.

Organophosphorus compounds, including phosphines, phosphites, and phosphonates, are among the most important classes of ligands in homogeneous catalysis. brandeis.edu The phosphorus atom in this compound possesses a lone pair of electrons that can be donated to a transition metal center, forming a coordination complex. Such complexes are central to many catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions. acs.orgacs.org

The efficacy of a phosphonate-based ligand is determined by both its steric and electronic properties, which can be tuned by the organic substituents on the phosphorus atom. umsl.edu In this compound, the phenyl group provides steric bulk and influences the electronic properties through its aromatic system. The methyl and (2-chloroethyl) groups also contribute to the steric environment around the metal center. This modularity is a critical aspect of rational ligand design, allowing for the fine-tuning of a catalyst's activity and selectivity. umsl.educardiff.ac.uk While phosphines are more common, phosphonates have been successfully used to create robust catalytic systems, sometimes anchored to a solid support. rsc.orgscispace.com

The table below summarizes the key features of this compound as a potential ligand or ligand precursor in catalysis.

Feature Description Influence on Catalysis
P-Donor Atom The phosphorus atom acts as a Lewis base, coordinating to the transition metal.Forms the primary metal-ligand bond, essential for catalyst formation.
Phenyl Group A bulky aromatic substituent.Influences the steric environment (cone angle) and electronic properties (pi-acceptor capability). Can affect catalyst selectivity.
Methyl Group A small alkyl substituent.Contributes to the ligand's electronic and steric profile.
(2-Chloroethyl) Group A functional alkyl chain.Offers a reactive handle for immobilizing the catalyst on a solid support (e.g., silica, polymers), facilitating catalyst recovery and reuse.

The development of catalysts from this phosphonate could lead to new, efficient, and recyclable systems for important organic transformations.

The interaction of phosphonates with metal oxide surfaces is a well-studied phenomenon with applications in adhesion, corrosion inhibition, and selective enrichment. rsc.orgrsc.org this compound is expected to bind strongly to a variety of metal oxides, such as titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), aluminum oxide (Al₂O₃), and iron oxides (Fe₂Oₓ). acs.orgresearchgate.net

The primary binding mechanism involves the coordination of the phosphoryl (P=O) oxygen to Lewis acid sites (coordinatively unsaturated metal atoms) on the oxide surface. acs.org This initial adsorption can be followed by further reactions, depending on the nature of the oxide and the conditions. On hydroxylated surfaces, a dissociative chemisorption can occur, where one of the ester groups (methyl or 2-chloroethyl) is eliminated, forming a direct P-O-Metal bond to the surface. acs.org This process creates a robust, covalently attached monolayer of the phosphonate on the surface, effectively modifying its chemical and physical properties.

Studies on similar organophosphonates, like dimethyl methylphosphonate (B1257008) (DMMP), have shown that the reaction pathway can vary. On oxides like alumina (B75360) and magnesia, the interaction primarily leads to the elimination of alkoxy groups, leaving the P-C bond intact. acs.org However, on redox-active oxides like iron oxide, cleavage of the P-C bond can also occur at elevated temperatures. acs.org The ability of phosphonates to modify surfaces has been harnessed for the selective enrichment of phosphopeptides in proteomics by using phosphonate-modified metal oxide chromatography. rsc.orgrsc.org

The table below details the expected interactions of the phosphonate with various metal oxide surfaces.

Metal Oxide Primary Interaction Site Potential Reaction Pathway Resulting Surface
TiO₂, ZrO₂ Lewis acidic Ti(IV) or Zr(IV) sitesCoordination via P=O, possible de-esterification to form P-O-Ti/Zr bonds.Functionalized surface with exposed phenyl and chloroethyl groups.
Al₂O₃ Lewis acidic Al(III) sitesStrong binding of the phosphoryl group, followed by stepwise elimination of ester groups. acs.orgCovalently bound surface phosphonate.
Fe₂O₃ Lewis acidic Fe(III) sitesStrong initial coordination, with potential for both P-O-C and P-C bond cleavage at higher temperatures. acs.orgSurface phosphonate or phosphate species.
MgO Lewis acidic Mg(II) sitesAdsorption via the P=O group, followed by reaction with surface hydroxyls. acs.orgSurface-bound phosphonate.

A chemical probe is a molecule used to study and understand complex chemical or biological systems. Due to its distinct structural features, this compound has the potential to serve as a chemical probe for investigating reaction mechanisms, particularly in catalysis and surface science.

The utility of this molecule as a probe stems from the various spectroscopic handles it possesses. The phosphorus atom itself is a key probe, as ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique for monitoring the local chemical environment of phosphorus. Any interaction, such as coordination to a metal catalyst or binding to a surface, would result in a measurable change in the ³¹P chemical shift, providing direct evidence of the interaction and information about its nature.

Furthermore, the phenyl and methyl groups provide distinct signals in ¹H and ¹³C NMR, allowing for the tracking of these specific parts of the molecule during a reaction. Infrared (IR) spectroscopy can be used to monitor the vibrational frequencies of the P=O and P-O-C bonds. A shift in the P=O stretching frequency upon adsorption to a metal oxide, for example, can confirm the role of the phosphoryl group in the binding interaction. acs.org The presence of a chlorine atom also offers a site for potential radiolabeling (e.g., with ³⁶Cl), enabling radiotracer studies to quantify surface coverage or track the molecule's fate in a complex mixture.

The table below outlines how different spectroscopic techniques could leverage this compound as a chemical probe.

Technique Probed Feature Information Gained
³¹P NMR Spectroscopy Phosphorus nucleusDirect observation of coordination to metal centers, binding to surfaces, or chemical transformation at the phosphorus center.
¹H / ¹³C NMR Spectroscopy Phenyl, methyl, and ethyl protons/carbonsChanges in the organic framework of the molecule; monitoring decomposition or side reactions.
Infrared (IR) Spectroscopy P=O, P-O-C, C-Cl bondsConfirmation of P=O coordination to surfaces (shift to lower frequency); monitoring bond cleavage. acs.org
X-ray Photoelectron Spectroscopy (XPS) P, O, C, Cl core level electronsElemental composition and chemical state analysis of the phosphonate when adsorbed on a surface.

Future Research Directions and Unexplored Avenues in Methyl Phenyl 2 Chloroethyl Phosphonate Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency

The classical synthesis for phosphonates like methyl phenyl (2-chloroethyl)phosphonate often relies on established but sometimes limited methods such as the Michaelis-Arbuzov reaction. frontiersin.orgwikipedia.org This reaction typically involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide, which, while effective, can require high temperatures and may lack efficiency for complex substrates. frontiersin.org Future research should focus on developing more efficient, milder, and sustainable synthetic pathways.

Key areas for investigation include:

Catalytic Cross-Coupling Reactions: While traditional methods form the P-C bond, modern cross-coupling strategies offer a powerful alternative. Research into palladium- or copper-catalyzed cross-coupling of P(O)-H compounds with aryl halides has been fruitful for other organophosphorus compounds and could be adapted for more direct and efficient synthesis. frontiersin.org

Radical-Based Methodologies: Recent advancements have introduced photocatalytic deoxygenative strategies that allow for the direct conversion of alcohols into their organophosphorus analogs. acs.org A forward-thinking approach could involve designing a radical-based synthesis that utilizes precursors like 2-chloroethanol (B45725) to form the C(sp³)–P(V) bond under mild, light-induced conditions. acs.org

Aryne Chemistry: The use of aryne precursors in organophosphorus synthesis is an emerging area that provides access to ortho-substituted arylphosphorus compounds, which are valuable in catalysis. rsc.org Exploring the reaction of a suitable phosphite with an aryne generated from a phenyl precursor could offer a novel and highly regioselective route to the phenylphosphonate (B1237145) core.

These modern approaches promise to enhance synthetic efficiency, reduce waste, and provide access to a wider range of derivatives by improving tolerance for other functional groups within the molecule.

Exploration of Underinvestigated Reaction Pathways

The reactivity of this compound is not fully explored. The molecule possesses several reactive sites—the P=O group, the chloroethyl moiety, and the phenyl ring—that could be exploited in novel chemical transformations.

Future research could productively focus on:

Functionalization of the Chloroethyl Group: The terminal chloride is a versatile leaving group. Beyond simple substitution, its reactivity could be harnessed in more complex reactions. For instance, it could serve as an initiator for certain types of polymerizations or as a handle for intramolecular cyclizations to form phosphorus-containing heterocycles, a class of compounds with significant applications in catalysis. nih.govrsc.org

Phosphonate-Mediated Reactions: Phosphonates are renowned for their use in the Horner-Wadsworth-Emmons reaction to form alkenes. wikipedia.org Research could investigate the reactivity of ylides derived from this compound, potentially leading to the synthesis of novel olefins bearing both phenyl and chloroethyl functionalities.

Nucleophilic Phosphine (B1218219) Catalysis: While typically employing phosphines, the principles of nucleophilic catalysis could inspire new lines of inquiry. acs.org Investigating the catalytic activity of derivatives of this compound, or the molecule itself, in reactions involving allenes or alkynes could unlock new synthetic methodologies. acs.org The electronic properties conferred by the phenyl and chloroethyl groups might tune the catalytic activity in unique ways.

A systematic study of these pathways would not only expand the fundamental understanding of phosphonate (B1237965) reactivity but also generate a library of new molecules with potentially valuable properties.

Advanced Materials Development Based on Phosphonate Scaffolds

Organophosphorus compounds are increasingly recognized for their utility in materials science, serving as flame retardants, ligands for metal complexes, and building blocks for hybrid materials. frontiersin.orgrsc.org The unique structure of this compound makes it an attractive candidate for the development of advanced materials.

Promising avenues for future research include:

Hybrid Organic-Inorganic Materials: Phosphonic acids and their derivatives are excellent coupling molecules for modifying the surfaces of metal oxides like titania (TiO₂). rsc.orgacademie-sciences.frresearchgate.net The phosphonate group can form strong M-O-P bonds with the surface. academie-sciences.fr Research could focus on hydrolyzing the methyl ester of this compound to the corresponding phosphonic acid, which could then be grafted onto metal oxide nanoparticles. The attached phenyl and chloroethyl groups would impart new functionalities to the inorganic core, potentially leading to applications in catalysis, separation, or as optical devices. academie-sciences.fr

Polymer and Dendrimer Synthesis: The chloroethyl group can be converted to other functional groups suitable for polymerization. For example, it could be transformed into an azide (B81097) for "click" chemistry or an amine for polyamide synthesis. This would allow the incorporation of the phenylphosphonate moiety into polymer backbones or as pendant groups. Such materials could exhibit enhanced thermal stability or flame retardancy, properties for which organophosphorus compounds are well-known. frontiersin.org Furthermore, this phosphonate could be a building block for polyanionic dendrimers, which have shown potential as antiviral agents. nih.gov

Biomaterial Scaffolds: Phosphonates are used to functionalize scaffolds for bone tissue engineering due to their ability to mimic natural phosphoserine and bind to hydroxyapatite. nih.govnih.gov Scaffolds made from materials like polycaprolactone (B3415563) (PCL) or collagen can be surface-modified with phosphonates to improve biocompatibility and promote cell growth and differentiation. nih.govnih.govyoutube.com Future work could explore the use of this compound derivatives to create bioactive coatings on implantable materials, potentially enhancing their integration with bone tissue. nih.gov

The development of materials from this phosphonate scaffold could lead to a new class of functional polymers and hybrid composites with tailored properties.

Integration with Flow Chemistry and Automated Synthesis

The synthesis of organophosphorus compounds can involve exothermic reactions and hazardous reagents, making traditional batch processing challenging to scale up. researchgate.net Flow chemistry, where reagents are pumped through reactors in a continuous stream, offers significant advantages in safety, control, and scalability. acs.orgmit.edu

Future research should prioritize the following:

Development of Continuous Flow Synthesis: Translating the synthesis of this compound to a continuous flow process would enable precise control over reaction temperature and time, minimizing the formation of byproducts. researchgate.net This is particularly beneficial for potentially exothermic steps, such as those in a Michaelis-Arbuzov-type reaction. researchgate.net Flow systems also allow for the safe handling of reactive intermediates that would be difficult to manage in large-scale batch reactors. acs.org

Automated Reaction Optimization: Coupling flow chemistry with automated systems allows for high-throughput screening of reaction conditions. wikipedia.orgvapourtec.com An automated platform could rapidly vary parameters such as stoichiometry, temperature, and residence time to identify the optimal conditions for synthesizing this compound with maximum yield and purity. This approach accelerates process development significantly. mit.edunih.gov

On-Demand Library Synthesis: An automated flow system could be programmed to synthesize a library of derivatives based on the this compound scaffold. vapourtec.com By introducing different nucleophiles to react with the chloroethyl group or by using variously substituted phenyl precursors in separate automated runs, a diverse set of compounds could be generated rapidly for screening in materials science or biological applications. wikipedia.org The combination of computer-aided synthesis planning with automated flow systems represents the next frontier in chemical manufacturing. mit.edu

The integration of these advanced technologies would not only make the synthesis of this compound and its derivatives more efficient and safer but would also accelerate the discovery of new applications for this versatile class of molecules. sciengine.com

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